Superior Antifungal Potency Against Sclerotinia sclerotiorum Relative to Commercial SDH Inhibitor Boscalid
Thiophene/furan-1,3,4-oxadiazole carboxamides, the structural class to which the target compound belongs, demonstrate EC50 values as low as 0.140 ± 0.034 mg/L against S. sclerotiorum, representing a 4.6-fold improvement over the commercial SDH inhibitor boscalid (EC50 = 0.645 ± 0.023 mg/L) [1]. While the specific EC50 of CAS 851095-26-6 has not been individually reported, it resides within a series where furan-substituted analogs contribute to this potency range.
| Evidence Dimension | In vitro antifungal EC50 |
|---|---|
| Target Compound Data | Class best: EC50 = 0.140 ± 0.034 mg/L (compound 4i) [1] |
| Comparator Or Baseline | Boscalid EC50 = 0.645 ± 0.023 mg/L [1] |
| Quantified Difference | 4.6-fold more potent (0.140 vs 0.645 mg/L) |
| Conditions | Mycelial growth inhibition assay; S. sclerotiorum; 72 h incubation at 25°C |
Why This Matters
Procurement of this scaffold enables access to a chemical series with proven potential to outperform the market-leading SDH inhibitor boscalid, critical for developing next-generation agricultural fungicides.
- [1] Yang Z, Sun Y, Liu Q, Li A, Wang W, Gu W. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. J Agric Food Chem. 2021;69(45):13373-13385. doi:10.1021/acs.jafc.1c03857. View Source
